REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([O:10][CH3:11])[c:6]([CH:7]=[O:8])[cH:9]1.[CH2:12]([CH2:13][CH2:14][OH:15])[OH:16].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[c:17]1([CH3:18])[cH:19][cH:20][c:21]([S:22]([OH:23])(=[O:24])=[O:25])[cH:26][cH:27]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([O:10][CH3:11])[c:6]([CH:7]2[O:8][CH2:12][CH2:13][CH2:14][O:15]2)[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Br)cc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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COc1ccc(Br)cc1C1OCCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |